molecular formula C8H16Cl2N4O2 B14634228 1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea CAS No. 55007-27-7

1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea

Cat. No.: B14634228
CAS No.: 55007-27-7
M. Wt: 271.14 g/mol
InChI Key: AGPYKWJOGLODTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea is a chemical compound that belongs to the class of urea derivatives. This compound is characterized by the presence of chloroethyl groups attached to the urea moiety, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea typically involves the reaction of 2-chloroethylamine with urea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

2-chloroethylamine+ureaThis compound\text{2-chloroethylamine} + \text{urea} \rightarrow \text{this compound} 2-chloroethylamine+urea→this compound

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of corresponding amines and urea derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol, and may require heating.

    Hydrolysis: Acidic or basic aqueous solutions are commonly used to facilitate hydrolysis reactions.

Major Products Formed

    Substitution Reactions: The major products are substituted urea derivatives, depending on the nucleophile used.

    Hydrolysis: The major products are 2-chloroethylamine and urea derivatives.

Scientific Research Applications

1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea involves the interaction of its chloroethyl groups with biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death by interfering with DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethylamine: A precursor in the synthesis of 1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea.

    2-Chloroethyl chloroformate: Another chloroethyl-containing compound with different reactivity and applications.

    2-Chloroethanol: A simpler chloroethyl compound used in various chemical syntheses.

Uniqueness

This compound is unique due to its dual chloroethyl groups attached to the urea moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

55007-27-7

Molecular Formula

C8H16Cl2N4O2

Molecular Weight

271.14 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea

InChI

InChI=1S/C8H16Cl2N4O2/c9-1-3-11-7(15)13-5-6-14-8(16)12-4-2-10/h1-6H2,(H2,11,13,15)(H2,12,14,16)

InChI Key

AGPYKWJOGLODTP-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)NCCCl)NC(=O)NCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.